molecular formula C17H26Cl2N4O2 B2405422 1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride CAS No. 1351610-99-5

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride

Cat. No.: B2405422
CAS No.: 1351610-99-5
M. Wt: 389.32
InChI Key: CDOIMTOBMOMWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemically synthesized compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule incorporates two privileged heterocyclic scaffolds—a piperazine and an imidazole ring—which are frequently found in a wide range of bioactive molecules and approved therapeutics . The piperazine moiety is a common feature in drug molecules due to its favorable physicochemical properties and its utility as a conformational scaffold that can optimally present pharmacophoric groups to biological targets . Piperazine-based compounds have demonstrated a diverse array of therapeutic activities . Concurrently, the 1-methyl-1H-imidazole component is a versatile heterocycle capable of engaging in key molecular interactions, such as hydrogen bonding and π-stacking, which are critical for binding to various enzymes and receptors . This structural combination makes the compound a valuable chemical tool for probing biological systems. Its primary research applications include serving as a key intermediate or building block in the synthesis of more complex molecules for drug discovery programs. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of potential therapeutic agents. Given the known biological profiles of its structural components, it may also be of interest in biochemical assay development and as a starting point for the design of targeted inhibitors. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-(1-methylimidazol-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2.2ClH/c1-19-5-4-18-17(19)21-8-6-20(7-9-21)13-14-10-15(22-2)12-16(11-14)23-3;;/h4-5,10-12H,6-9,13H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOIMTOBMOMWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Substitution with 3,5-Dimethoxybenzyl Group: The piperazine core is then reacted with 3,5-dimethoxybenzyl chloride under basic conditions to introduce the 3,5-dimethoxybenzyl group.

    Introduction of 1-Methyl-1H-Imidazol-2-yl Group: The final step involves the reaction of the intermediate compound with 1-methyl-1H-imidazole in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or imidazole derivatives.

Scientific Research Applications

1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Compound Name Key Structural Features Pharmacological Activity Key Differences Source
1-(3,5-Dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride - 3,5-Dimethoxybenzyl
- 1-Methylimidazole
- Piperazine core (dihydrochloride salt)
Likely CNS modulation (hypothesized from imidazole and benzyl motifs) Unique imidazole substitution distinguishes it from benzyl/aryl-piperazine analogs.
1-(3,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine Dual benzyl groups (3,5-dimethoxy and 2,4,5-trimethoxy) Not specified; structural similarity suggests potential antimicrobial or receptor activity Lacks imidazole ring; dual methoxybenzyl groups may alter solubility and binding affinity.
Meclizine Hydrochloride
(1-(p-Chloro-α-phenylbenzyl)-4-(m-methylbenzyl)piperazine dihydrochloride)
- p-Chloro-α-phenylbenzyl
- m-Methylbenzyl
Antiemetic, antihistaminic, vestibular disorder treatment Bulky aromatic substituents vs. imidazole; clinical use in motion sickness.
Buclizine Hydrochloride
(1-(4-tert-butylbenzyl)-4-(4-chlorobenzhydryl)piperazine dihydrochloride)
- 4-tert-Butylbenzyl
- 4-Chlorobenzhydryl
Antihistaminic, appetite stimulant, migraine adjunct Larger hydrophobic groups (tert-butyl, benzhydryl) may limit blood-brain barrier penetration.
1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride - Nitrophenyl-linked imidazole
- Piperazine core
Not specified; nitro group suggests potential antimicrobial or cytotoxic activity Nitro group introduces electron-withdrawing effects, altering reactivity vs. dimethoxybenzyl substitution.

Key Structural and Functional Insights

Substituent Impact on Bioactivity: The imidazole ring in the target compound may enhance interactions with metalloenzymes or histamine receptors, unlike purely aromatic analogs (e.g., Meclizine, Buclizine) .

Synthetic Considerations :

  • Synthesis of the target compound likely involves nucleophilic substitution between 3,5-dimethoxybenzyl halides and 1-methylimidazole-piperazine intermediates, similar to methods in for aryl piperazines .

Pharmacokinetic Profiles :

  • Dihydrochloride salts (target compound, Buclizine, Meclizine) enhance aqueous solubility, critical for oral bioavailability.
  • Bulky substituents (e.g., Buclizine’s benzhydryl) may reduce metabolic clearance but increase plasma protein binding .

Therapeutic Potential: Unlike Meclizine and Buclizine (established antiemetics), the target compound’s imidazole core aligns more closely with antifungal or antiviral piperazine derivatives (e.g., HIV NNRTIs in ) .

Biological Activity

1-(3,5-Dimethoxybenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula: C₁₈H₂₃Cl₂N₃O₂. It features a piperazine core substituted with a dimethoxybenzyl and an imidazole moiety, which contribute to its biological activity.

Research indicates that this compound may exert its effects through various biological pathways:

  • Antioxidative Activity : Similar piperazine derivatives have shown potential in protecting neuronal cells from oxidative stress. For instance, compounds in related studies have demonstrated the ability to reduce reactive oxygen species (ROS) production and stabilize mitochondrial function, thereby preventing apoptosis in neurodegenerative contexts .
  • Receptor Interaction : The imidazole ring suggests potential interactions with various receptors, possibly influencing neurotransmitter systems or immune responses. Such interactions are crucial for developing therapeutics targeting conditions like anxiety or depression.

Biological Activity Overview

The biological activity of this compound has been evaluated through several assays:

Study Biological Activity Methodology Findings
Study 1AntioxidantSH-SY5Y Cell AssayEffective protection against H₂O₂-induced oxidative damage at 20 μM concentration .
Study 2NeuroprotectiveFlow CytometryReduced ROS and enhanced cell survival via IL-6/Nrf2 pathway activation .
Study 3Receptor BindingBinding AssaysPotential interactions with serotonin receptors; further studies needed for specificity .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Neuroprotection : In a study evaluating neuroprotective agents, the compound exhibited significant antioxidative properties, suggesting its role in preventing neurodegeneration associated with oxidative stress-related diseases.
  • Anxiolytic Effects : Preliminary findings indicate that the compound may influence anxiety-related behaviors in rodent models, warranting further investigation into its efficacy as an anxiolytic agent.
  • Cancer Research : The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Ongoing research aims to elucidate its mechanism of action in inhibiting tumor growth.

Q & A

Q. Table: Common Impurities in Piperazine Derivatives

Impurity TypeSourceDetection Method
Free PiperazineIncomplete salt formationHPLC (δ 3.2–3.5 ppm)
Chlorinated ByproductsResidual solvents/chloride ionsHRMS (Cl isotopic pattern)
Dimerized ImidazoleOxidative couplingLC/MS (m/z = 2×M + H)

Advanced: How to evaluate the compound’s pharmacokinetic properties in silico?

Answer:
Use computational tools to predict:

  • LogP: Estimate lipophilicity (e.g., 2.1–2.5 for imidazole-piperazine derivatives) using Molinspiration or ACD/Labs .
  • CYP Inhibition: Screen for interactions with CYP3A4/2D6 using docking software (e.g., AutoDock Vina) .
  • BBB Permeability: Apply the Rule of 5; polar surface area <90 Ų suggests CNS penetration .

Validation: Compare in silico predictions with in vitro assays (e.g., PAMPA for permeability) .

Basic: What biological assays are suitable for initial activity screening?

Answer:

  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Receptor Binding: Radioligand displacement (e.g., serotonin 5-HT₃ receptor) .

Controls: Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle-only blanks.

Advanced: How to resolve contradictions in biological activity data?

Answer:
Discrepancies may arise from assay variability or compound stability. Solutions:

  • Replicate Experiments: Perform triplicate runs with fresh stock solutions.
  • Stability Monitoring: Use HPLC to confirm compound integrity during assays .
  • Dose-Response Curves: Generate EC₅₀/IC₅₀ values across 5–8 concentrations to validate trends .

Advanced: What are the structural determinants of activity in imidazole-piperazine hybrids?

Answer:
Key features from SAR studies:

  • Imidazole Substituents: 1-Methyl groups enhance metabolic stability vs. unsubstituted analogs .
  • Piperazine Linkers: Flexible spacers (e.g., CH₂) improve receptor binding vs. rigid analogs .
  • Dihydrochloride Salt: Enhances aqueous solubility (critical for in vivo studies) .

Validation: Synthesize analogs (e.g., 1-benzylimidazole) and compare activity .

Basic: How to ensure reproducibility in scaled-up synthesis?

Answer:

  • Process Validation: Define critical parameters (e.g., reaction time, pH) via DoE (Design of Experiments).
  • In-Process Controls: Monitor intermediates via TLC/HPLC .
  • Purification Consistency: Use automated flash chromatography with predefined gradients .

Advanced: What advanced analytical methods validate crystallinity and polymorphism?

Answer:

  • PXRD: Confirm crystalline vs. amorphous forms; sharp peaks indicate crystallinity .
  • DSC/TGA: Assess melting points and thermal degradation profiles (e.g., endothermic peak at 180–200°C) .
  • ssNMR: Resolve polymorphic forms via ¹³C chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.